molecular formula C10H5BrCl2N2 B13437448 5-(3-Bromophenyl)-4,6-dichloropyrimidine

5-(3-Bromophenyl)-4,6-dichloropyrimidine

Cat. No.: B13437448
M. Wt: 303.97 g/mol
InChI Key: MCMBVOPBEUYCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-4,6-dichloropyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl and pyrimidine rings, respectively. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4,6-dichloropyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling with an arylboronic acid can produce a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-4,6-dichloropyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C10H5BrCl2N2

Molecular Weight

303.97 g/mol

IUPAC Name

5-(3-bromophenyl)-4,6-dichloropyrimidine

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-9(12)14-5-15-10(8)13/h1-5H

InChI Key

MCMBVOPBEUYCBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.